molecular formula C16H14N2Na2O7S2 B13385895 4-Acetamido-4'-aminostilbene-2,2'-disulfonic acid, disodium salt

4-Acetamido-4'-aminostilbene-2,2'-disulfonic acid, disodium salt

Cat. No.: B13385895
M. Wt: 456.4 g/mol
InChI Key: TULVWJNDBWGSCZ-UHFFFAOYSA-L
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Description

4-Acetamido-4’-aminostilbene-2,2’-disulfonic Acid Disodium Salt is a chemical compound with the molecular formula C16H16N2O7S2Na2. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is often used in research and industrial applications, particularly in the synthesis of dyes and optical brighteners.

Preparation Methods

The synthesis of 4-Acetamido-4’-aminostilbene-2,2’-disulfonic Acid Disodium Salt typically involves the reaction of 4-acetamidostilbene-2,2’-disulfonic acid with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to achieve high yields and purity.

Chemical Reactions Analysis

4-Acetamido-4’-aminostilbene-2,2’-disulfonic Acid Disodium Salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and acetamido groups, to form various substituted derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Acetamido-4’-aminostilbene-2,2’-disulfonic Acid Disodium Salt has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of dyes and optical brighteners.

    Biology: The compound is used in labeling and crosslinking studies to investigate protein interactions and cellular processes.

    Industry: The compound is used in the production of fluorescent whitening agents and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Acetamido-4’-aminostilbene-2,2’-disulfonic Acid Disodium Salt involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to the modification of their structure and function. This interaction can affect various cellular pathways and processes, making the compound useful in studying protein function and cellular signaling.

Comparison with Similar Compounds

4-Acetamido-4’-aminostilbene-2,2’-disulfonic Acid Disodium Salt can be compared with other similar compounds, such as:

    4,4’-Diamino-2,2’-stilbenedisulfonic acid: This compound is also used in the synthesis of dyes and optical brighteners but has different functional groups that affect its reactivity and applications.

    4-Acetamido-4’-isothiocyanato-2,2’-stilbenedisulfonic acid disodium salt: This compound is used as a fluorescent marker for membranes and has unique properties that make it suitable for specific research applications.

The uniqueness of 4-Acetamido-4’-aminostilbene-2,2’-disulfonic Acid Disodium Salt lies in its specific functional groups and their ability to interact with biological molecules, making it a valuable tool in various scientific fields.

Properties

Molecular Formula

C16H14N2Na2O7S2

Molecular Weight

456.4 g/mol

IUPAC Name

disodium;2-[2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate

InChI

InChI=1S/C16H16N2O7S2.2Na/c1-10(19)18-14-7-5-12(16(9-14)27(23,24)25)3-2-11-4-6-13(17)8-15(11)26(20,21)22;;/h2-9H,17H2,1H3,(H,18,19)(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2

InChI Key

TULVWJNDBWGSCZ-UHFFFAOYSA-L

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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